1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione class. Its structure comprises a fused chromene-pyrrole core with a 3-methoxyphenyl group at position 1, 6,7-dimethyl substituents on the chromene ring, and a 3-(propan-2-yloxy)propyl chain at position 2 (Fig. 1). The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies .
Properties
Molecular Formula |
C26H29NO5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO5/c1-15(2)31-11-7-10-27-23(18-8-6-9-19(14-18)30-5)22-24(28)20-12-16(3)17(4)13-21(20)32-25(22)26(27)29/h6,8-9,12-15,23H,7,10-11H2,1-5H3 |
InChI Key |
KOLBKDJSVMTJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Substitution Reactions: Introduction of the 3-methoxyphenyl and propan-2-yloxypropyl groups through nucleophilic substitution reactions.
Methylation: Methylation of the core structure to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activity.
Pharmacology: Studied for its effects on various biological targets, including enzymes and receptors.
Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Compound 4{4–19-7}
- Structure: 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .
- Key Differences :
- Aryl Group : 3,4,5-Trimethoxyphenyl (vs. 3-methoxyphenyl in the target compound).
- Alkyl Chain : 2-Hydroxyethyl (vs. 3-(propan-2-yloxy)propyl).
- Chromene Substituents : 5,7-Dimethyl (vs. 6,7-dimethyl).
- Synthetic Yield : 52% , compared to the target compound’s average yield range of 43–86% .
- Properties : The trimethoxyphenyl group may enhance solubility and electron density, while the hydroxyethyl chain could influence hydrogen-bonding interactions.
(1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Key Differences :
- Aryl Group : 3-Hydroxyphenyl (vs. 3-methoxyphenyl).
- Alkyl Chain : 2-Methoxyethyl (vs. 3-(propan-2-yloxy)propyl).
Comparison with Pyrano[2,3-c]pyrazole Derivatives
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s)
- Core Structure: Pyrano[2,3-c]pyrazole (vs. chromeno[2,3-c]pyrrole).
- Functional Groups: Amino, nitrile, and chlorophenyl substituents.
- Synthetic Yield: 80% , higher than the chromeno-pyrrole derivatives, likely due to simpler ring formation.
- Biological Relevance: Pyrano-pyrazoles are well-documented for antimicrobial and anticancer activities, suggesting the target chromeno-pyrrole may share similar applications but with altered pharmacokinetics due to its fused ring system.
Spiro and Furochromone-Derived Analogues
Furo[3,4-b]chromones Transformed into Pyrrolo[3,4-b]chromones
- Core Structure: Pyrrolo[3,4-b]chromone (vs. chromeno[2,3-c]pyrrole).
- Synthesis : Acid-catalyzed rearrangements (vs. multicomponent reactions).
- Applications: Limited data on biological activity compared to the extensively diversifiable chromeno-pyrroles .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: The target compound’s one-pot synthesis offers superior step economy (92% success rate) compared to multistep spiro derivatives .
- Substituent Effects :
- Derivatization Potential: Chromeno[2,3-c]pyrroles can be converted into 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, expanding their utility in drug discovery .
Biological Activity
1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with the molecular formula C26H29NO5 and a molecular weight of approximately 421.5 g/mol. This compound is notable for its unique chromeno-pyrrole core structure, which is believed to confer significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
1. Anticancer Properties
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant anticancer activities. Specifically, this compound has shown promising results in various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of several cancer types, including leukemia and breast cancer.
Case Study: NCI Screening
A screening conducted by the National Cancer Institute (NCI) evaluated the compound against 60 different cancer cell lines at a concentration of 10 µM. The results indicated an average growth inhibition of approximately 104.68%, with specific cell lines showing notable sensitivity:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
This data suggests that the compound possesses significant potential as an anticancer agent.
2. Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties in various experimental models. The presence of the methoxy group enhances its lipophilicity and bioavailability, which may improve its therapeutic efficacy against inflammatory diseases.
3. Antimicrobial Effects
In addition to anticancer and anti-inflammatory activities, studies have reported antimicrobial effects against a range of pathogens. These findings are crucial for exploring new therapeutic avenues for infectious diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammatory responses. The structural features of the compound facilitate binding interactions that lead to modulation of these targets.
Interaction Studies
Studies have shown that the compound interacts with proteins involved in inflammatory processes and cancer cell signaling pathways. These interactions are attributed to its unique structural characteristics that enhance binding affinity and specificity.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromeno-Pyrrole Core: Cyclization under acidic or basic conditions.
- Substitution Reactions: Introduction of methoxyphenyl and propan-2-yloxy groups via nucleophilic substitution.
- Methylation: Incorporation of methyl groups at specific positions on the chromeno framework.
These methods demonstrate compatibility with diverse substituents while maintaining high purity and yield.
Chemical Reactions Analysis
The compound can undergo various chemical reactions:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Employing sodium borohydride.
- Substitution: Nucleophilic and electrophilic substitutions to introduce different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
